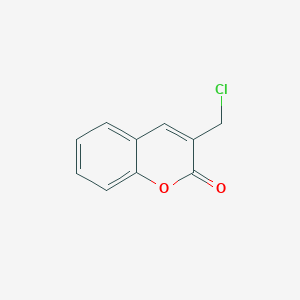

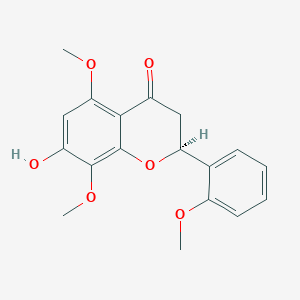

![molecular formula C18H16ClN3O3S2 B2872251 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361160-28-3](/img/structure/B2872251.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds have demonstrated significant interest in developing novel cyclic systems with potential biological activities. For example, Adhami et al. (2014) described the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, which were characterized by IR, NMR spectroscopies, and X-ray single-crystal diffraction. These complexes demonstrated significant cytotoxicity against several human cancer cell lines, suggesting their potential as anticancer agents Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014.

Antimicrobial Applications

The application of related benzamide derivatives in antimicrobial research is highlighted by the work of Anuse et al. (2019), who synthesized and evaluated substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for their docking properties and antimicrobial activity. These compounds showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antimicrobial resistance Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019.

Electrochemical Sensing

In the context of electrochemical sensing, Hajiaghababaei et al. (2016) employed N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide as a selective sensing material in the construction of a chromium ion selective electrode. This electrode demonstrated high selectivity and sensitivity towards Cr(III) ions, showcasing the utility of benzamide derivatives in the development of selective sensors for environmental monitoring Hajiaghababaei, Takalou, & Adhami, 2016.

Electrochromic Materials

The exploration of benzothiadiazole derivatives in the development of electrochromic materials is another notable application. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine-based donor-acceptor-type conjugated polymers for electrochromic applications. These materials exhibited favorable optical properties, including fast switching times and high coloration efficiency, demonstrating the potential of benzamide derivatives in creating novel electrochromic devices Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015.

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c19-14-4-3-5-15-16(14)20-18(26-15)21-17(23)12-6-8-13(9-7-12)27(24,25)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPRVHBRORHHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

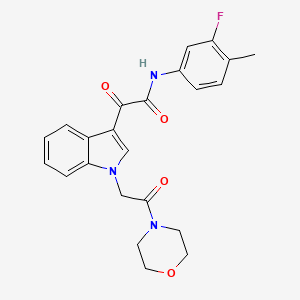

![N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2872168.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2872169.png)

![N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2872171.png)

![Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2872173.png)

![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)

![2-(4-chlorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872183.png)

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)